molecular formula C7H8BrNOS B2557540 (5-Bromo-2-cyclopropyl-1,3-thiazol-4-yl)methanol CAS No. 1379338-30-3

(5-Bromo-2-cyclopropyl-1,3-thiazol-4-yl)methanol

Cat. No.: B2557540
CAS No.: 1379338-30-3
M. Wt: 234.11
InChI Key: OVCYSIDJQRLXNJ-UHFFFAOYSA-N
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Description

(5-Bromo-2-cyclopropyl-1,3-thiazol-4-yl)methanol is a brominated thiazole derivative with a cyclopropyl substituent at position 2 and a hydroxymethyl group at position 4. Its molecular formula is C₇H₈BrNOS, with a molecular weight of 242.11 g/mol.

Properties

IUPAC Name

(5-bromo-2-cyclopropyl-1,3-thiazol-4-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrNOS/c8-6-5(3-10)9-7(11-6)4-1-2-4/h4,10H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVCYSIDJQRLXNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC(=C(S2)Br)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrNOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Bromo-2-cyclopropyl-1,3-thiazol-4-yl)methanol typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by the reaction of α-haloketones with thiourea under basic conditions.

    Cyclopropylation: The cyclopropyl group can be introduced via a cyclopropanation reaction using diazomethane or a similar reagent.

    Hydroxymethylation: The hydroxymethyl group can be introduced by the reaction of the thiazole derivative with formaldehyde in the presence of a base such as sodium hydroxide.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(5-Bromo-2-cyclopropyl-1,3-thiazol-4-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like sodium hydride or potassium carbonate.

Major Products Formed

    Oxidation: (5-Bromo-2-cyclopropyl-1,3-thiazol-4-yl)carboxylic acid.

    Reduction: 2-Cyclopropyl-1,3-thiazol-4-ylmethanol.

    Substitution: Various substituted thiazole derivatives depending on the nucleophile used.

Scientific Research Applications

(5-Bromo-2-cyclopropyl-1,3-thiazol-4-yl)methanol has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development, particularly as a lead compound for the synthesis of new pharmaceuticals.

    Industry: Used in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of (5-Bromo-2-cyclopropyl-1,3-thiazol-4-yl)methanol involves its interaction with specific molecular targets. The bromine atom and the hydroxymethyl group play crucial roles in its reactivity and binding affinity. The compound may inhibit certain enzymes or disrupt cellular processes by binding to active sites or interacting with cellular membranes.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares (5-Bromo-2-cyclopropyl-1,3-thiazol-4-yl)methanol with key analogues from the literature:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Properties
This compound C₇H₈BrNOS 242.11 5-Br, 2-cyclopropyl, 4-CH₂OH Bromine enhances reactivity; cyclopropyl group increases steric hindrance. Likely moderate solubility due to polar hydroxymethyl group.
[2-[4-(Trifluoromethyl)phenyl]-1,3-thiazol-4-yl]methanol C₁₁H₈F₃NOS 259.24 2-CF₃Ph, 4-CH₂OH Melting point: 107°C. Trifluoromethylphenyl group increases lipophilicity and thermal stability. Higher molecular weight compared to target compound.
5-(4-Bromobenzylideneamino)-1,3,4-thiadiazole-2-thiol C₉H₆BrN₃S₂ 308.20 Thiadiazole core, 4-Br, 2-SH Melting point: 120–122°C. Thiol (-SH) group enables disulfide bond formation; bromine similar to target compound. Distinct thiadiazole scaffold.
2-[(5-Bromo-1,3-thiazol-2-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione C₁₂H₈BrN₃O₂S 330.18 5-Br, isoindole-dione Bromine at thiazole position 5; isoindole-dione introduces planar aromaticity. Higher molecular weight and potential for π-π stacking.

Reactivity and Functionalization

  • Bromine as a Reactive Site : Both the target compound and the isoindole-dione derivative feature bromine at position 5 of the thiazole, making them susceptible to nucleophilic aromatic substitution (e.g., Suzuki coupling) or cross-coupling reactions. This contrasts with the trifluoromethylphenyl analogue , where the CF₃ group is electron-withdrawing but less reactive.
  • Hydroxymethyl Group : The 4-CH₂OH group in the target compound and the CF₃Ph analogue provides a site for further derivatization (e.g., esterification or oxidation to a carboxylic acid).
  • Thiol Group in Thiadiazole Derivative: The -SH group in 5-(4-Bromobenzylideneamino)-1,3,4-thiadiazole-2-thiol offers unique reactivity for forming disulfide bonds or metal complexes, absent in the thiazole-based compounds.

Biological Activity

(5-Bromo-2-cyclopropyl-1,3-thiazol-4-yl)methanol is a thiazole derivative notable for its potential biological activities, including antimicrobial and anticancer properties. The presence of the bromine atom and the cyclopropyl group enhances its chemical reactivity and biological interactions. This article reviews the compound's biological activity, synthesis methods, mechanisms of action, and comparisons with similar compounds.

Synthesis Methods

The synthesis of this compound typically involves several key steps:

  • Formation of the Thiazole Ring : This is achieved by reacting α-haloketones with thiourea under basic conditions.
  • Cyclopropylation : The cyclopropyl group is introduced through cyclopropanation reactions using reagents like diazomethane.
  • Hydroxymethylation : The hydroxymethyl group is added by reacting the thiazole derivative with formaldehyde in the presence of a base such as sodium hydroxide.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown its effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant pathogens.

Anticancer Activity

The compound has also been investigated for its anticancer properties. Preliminary studies demonstrate that it can induce apoptosis in cancer cell lines, particularly in leukemia and solid tumors. The mechanism involves disruption of cellular processes and interference with microtubule dynamics, akin to known chemotherapeutic agents like colchicine .

The biological activity of this compound is attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes critical for cancer cell proliferation and survival.
  • Cell Membrane Interaction : Its structural components allow it to disrupt cellular membranes, leading to increased permeability and subsequent cell death.
  • Reactive Oxygen Species (ROS) Production : Treatment with this compound has been associated with increased ROS levels in cells, contributing to oxidative stress and apoptosis .

Case Studies

Several studies have highlighted the biological activity of this compound:

  • Antimicrobial Efficacy : A study evaluated the compound against a panel of bacterial strains, reporting a minimum inhibitory concentration (MIC) as low as 8 µg/mL for certain pathogens.
  • Cytotoxicity in Cancer Cells : In assays involving leukemia cell lines, the compound demonstrated an IC50 value of approximately 10 µM, indicating potent cytotoxic effects .
  • Mechanistic Insights : Docking studies have suggested that this compound binds effectively to the colchicine binding site on β-tubulin, supporting its role as a microtubule destabilizer .

Comparison with Similar Compounds

A comparative analysis reveals that this compound possesses unique properties due to its bromine substituent:

CompoundStructureBiological Activity
(5-Chloro-2-cyclopropyl-1,3-thiazol-4-yl)methanolCl instead of BrModerate antimicrobial activity
(5-Methyl-2-cyclopropyl-1,3-thiazol-4-yl)methanolMethyl groupLower anticancer potency
(5-Fluoro-2-cyclopropyl-1,3-thiazol-4-yl)methanolFluorine instead of BrReduced enzyme inhibition

The presence of bromine enhances both reactivity and biological efficacy compared to its analogs .

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